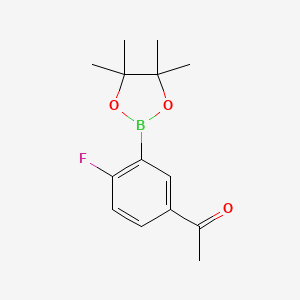

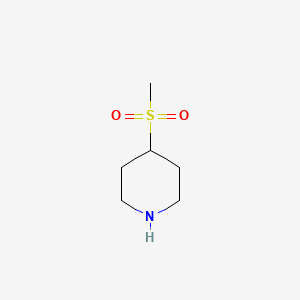

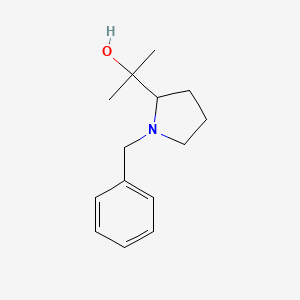

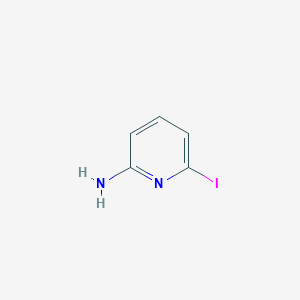

![molecular formula C8H7N3O3 B1289293 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 98555-13-6](/img/structure/B1289293.png)

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Descripción general

Descripción

The compound 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties and potential therapeutic applications. Although the specific compound is not directly synthesized in the provided papers, the methods and structures discussed are closely related and provide valuable insights into the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involves a nine-step process starting with the addition of a primary alkylamine to methyl acrylate, followed by several transformations to obtain the desired carboxylic acid, which is then amidated to yield the target compounds . Another method discussed is the high regioselective synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids using ultrasonication, which is a technique that can enhance reaction rates and selectivity .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. This bicyclic system forms the core structure, which can be further substituted at various positions to yield a wide range of derivatives with different properties. The regioselectivity of the synthesis is crucial for determining the position of substituents on the core structure, which in turn affects the biological activity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the functional groups present on the core structure. For example, the presence of a carboxylic acid group allows for further reactions such as amidation, which is a common modification used to alter the pharmacological profile of the compounds . Additionally, the use of palladium-catalyzed C-C coupling reactions is a key step in the synthesis of certain pyrazolopyrimidine analogues, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are determined by their molecular structure and the nature of their substituents. These properties can include solubility, melting point, and stability, which are important for the practical application and formulation of these compounds as pharmaceutical agents. The use of different solvents and reaction conditions, such as microwave irradiation or ultrasonication, can significantly affect the yield and purity of the synthesized compounds .

Aplicaciones Científicas De Investigación

Angiotensin II Receptor Antagonism

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as angiotensin II (AII) receptor antagonists. Modifications in the structure of these compounds have shown to influence their potency as in vitro antagonists and their oral antihypertensive activity. The presence of a methyl substituent at the 3-position is crucial for potent in vivo activity in this category of compounds (Shiota et al., 1999).

Synthesis and Structure-Activity Relationship

Studies have explored the synthesis of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives and their structure-activity relationships. Investigations into the synthesis process, using techniques like NMR spectroscopy and X-ray diffraction analysis, have provided insights into the reaction mechanisms and the structural features of these compounds (Chimichi et al., 1996).

Pharmacological Synthesis and Modifications

The chemical synthesis of various derivatives of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine, including their acyl, aryl, and methyl esters, has been studied. These syntheses involve multi-step reactions and modifications to introduce different functional groups, aiming to explore their pharmacological potential (Gein et al., 2007).

Ultrasonic-Assisted Synthesis

The ultrasonic-assisted synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids demonstrates a novel and regioselective method of producing these compounds. This method offers advantages in terms of reaction speed and selectivity (Chebanov et al., 2012).

Molecular Structure and Aggregation

Research into the structural modifications of thiazolo[3,2-a]pyrimidines, which are structurally related to 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine, has provided insights into their conformational features and supramolecular aggregation patterns. These studies help in understanding the molecular interactions and packing features controlled by various weak interactions (Nagarajaiah & Begum, 2014).

Anti-Inflammatory Activities

Compounds derived from 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine have been synthesized and tested for their anti-inflammatory activities. These compounds have shown moderate anti-inflammatory effects at certain dosages, indicating their potential in medical applications (Tozkoparan et al., 1999).

Mecanismo De Acción

Target of Action

The primary targets of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways affected by this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

Propiedades

IUPAC Name |

2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCBHLQKAIHDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=O)N2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625861, DTXSID001180247 | |

| Record name | 2-Methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1350521-77-5, 98555-13-6, 739365-03-8 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,7-dihydro-2-methyl-7-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350521-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.